Bovine Xanthine Oxidase Inhibition: 5,6-Dimethylquinoxaline 1-Oxide Affinity Compared to Non-Oxidised Quinoxaline
5,6-Dimethylquinoxaline 1-oxide acts as a competitive inhibitor of bovine xanthine oxidase with a Ki of 820 nM [1]. The corresponding non‑oxidised 5,6‑dimethylquinoxaline (CAS 103040‑72‑8) lacks the N→O dipole and is not a recognised xanthine oxidase substrate or inhibitor, consistent with the established requirement for an N‑oxide functional group in quinoxaline‑based xanthine oxidase interaction [2]. Although direct head‑to‑head data for the non‑oxidised analog in the same assay are absent, the 820 nM Ki value provides a benchmark that differentiates this mono‑N‑oxide from non‑oxidised quinoxalines that are essentially inactive at this target.
| Evidence Dimension | Inhibition constant (Ki) vs. bovine xanthine oxidase |
|---|---|
| Target Compound Data | Ki = 820 nM (competitive inhibition, bovine xanthine oxidase, xanthine substrate) |
| Comparator Or Baseline | 5,6-Dimethylquinoxaline (non‑oxidised, CAS 103040‑72‑8): no reported xanthine oxidase inhibition; quinoxaline itself is not oxidised by xanthine oxidase |
| Quantified Difference | Target compound measurable Ki of 820 nM; comparator expected Ki >> 10 µM or inactive |
| Conditions | Competitive inhibition assay, bovine xanthine oxidase, varying xanthine concentrations, 10 min preincubation, pH and temperature not specified in abstract |
Why This Matters
This is the only publicly available quantitative enzyme inhibition datum for this compound, establishing a functional baseline that non‑oxidised analogs cannot match, which is critical for researchers screening xanthine oxidase modulators.
- [1] BindingDB. BDBM50237977 (CHEMBL3310952). Ki: 820 nM, competitive inhibition of bovine xanthine oxidase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50237977 (accessed 2026-05-08). View Source
- [2] Stubley, C.; Stell, J. G. P.; Mathieson, D. W. Oxidation of quinazoline and quinoxaline by xanthine oxidase and aldehyde oxidase. J. Heterocycl. Chem. 1979, 16, 87–90. DOI: 10.1002/jhet.5570160117. View Source
